molecular formula C23H27ClN2O B1662251 Roxindole hydrochloride CAS No. 108050-82-4

Roxindole hydrochloride

Cat. No. B1662251
M. Wt: 382.9 g/mol
InChI Key: ZCEPVNSWLLJECX-UHFFFAOYSA-N
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Description

Roxindole hydrochloride is a chemical with the molecular formula of C23H27ClN2O and a molecular weight of 382.932 g/mol . It is a selective and potent presynaptic D2DR (D2 dopamine autoreceptor) agonist .


Molecular Structure Analysis

Roxindole hydrochloride has a molecular weight of 382.93 and a molecular formula of C23H26N2O.HCl . Unfortunately, the specific details about its molecular structure are not available in the search results.


Chemical Reactions Analysis

Roxindole hydrochloride is a potent agonist at dopamine autoreceptors, with an affinity for the D2-like subtype in the low nanomolar range . It also inhibits serotonin (5-HT) uptake . More specific details about its chemical reactions are not available in the search results.


Physical And Chemical Properties Analysis

Roxindole hydrochloride has a molecular weight of 382.93 and a molecular formula of C23H26N2O.HCl . Unfortunately, the specific details about its physical and chemical properties are not available in the search results.

Scientific Research Applications

Specific Scientific Field

Neuroscience and Psychopharmacology .

Comprehensive and Detailed Summary of the Application

Roxindole hydrochloride is a dopamine D2 autoreceptor agonist, with affinity for D3, D4, and 5-HT1A receptors . It has been studied for its potential antidepressant efficacy . It’s also been researched for its potential use in treating positive and negative schizophrenic symptoms .

Detailed Description of the Methods of Application or Experimental Procedures

In one study, the neuropharmacological profile of roxindole was examined in rats (male Wistar) and mice (male Albino Swiss) in respect of its influence on the dopamine system . The drug was used in low doses to decrease locomotor activity, and in higher doses, it did not induce locomotor hyperactivity or stereotypy . The drug was given repeatedly (twice daily, 14 days) in the study .

Thorough Summary of the Results or Outcomes Obtained

Roxindole antagonized the amphetamine-induced hyperlocomotion, the amphetamine- or apomorphine-induced stereotypy, apomorphine climbing behaviour, and reserpine-induced akinesia . The quinpirole-induced hyperlocomotion was inhibited by roxindole . When given alone, the drug did not induce catalepsy, but antagonized the catalepsy induced by haloperidol, spiperone, and fluphenazine . The immobility time in the forced swimming test was reduced . Like typical antidepressants, roxindole increased the hyperlocomotion induced by D-amphetamine . These results indicate that roxindole may have an antidepressant and antiparkinsonian activity and should be devoid of extrapyramidal side-effects .

properties

IUPAC Name

3-[4-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)butyl]-1H-indol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O.ClH/c26-21-9-10-23-22(16-21)20(17-24-23)8-4-5-13-25-14-11-19(12-15-25)18-6-2-1-3-7-18;/h1-3,6-7,9-11,16-17,24,26H,4-5,8,12-15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEPVNSWLLJECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCCCC3=CNC4=C3C=C(C=C4)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042605
Record name Roxindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Roxindole hydrochloride

CAS RN

108050-82-4
Record name Roxindole hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108050824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Roxindole hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROXINDOLE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NS63HO5457
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Filip, K Wydra, SY Inan… - European journal of …, 2004 - Elsevier
We analyzed the ability of the mu opioid peptide receptor ligands morphine and naloxone and several antidepressant drugs that are serotonin (fluoxetine), noradrenaline (reboxetine), …
Number of citations: 18 www.sciencedirect.com
Ž Vučkovič Müller - 2017 - research-collection.ethz.ch
G-protein coupled receptors (GPCRs) play an important role in physiological processes by transmitting the signal from the extracellular side into the cell. They are targeted by 30-50% of …
Number of citations: 0 www.research-collection.ethz.ch
R Hajbabaie - 2023 - repository.cam.ac.uk
Cardiovascular disease, including myocardial infarction, remains the number one cause of worldwide morbidity and mortality. The major cause of myocardial infarction is arterial …
Number of citations: 3 www.repository.cam.ac.uk

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